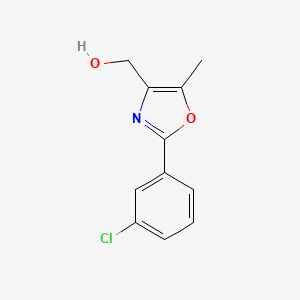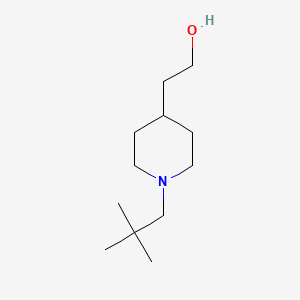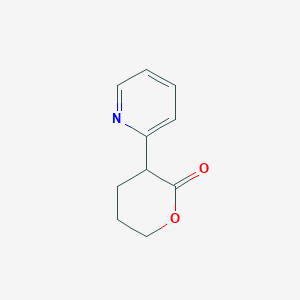![molecular formula C12H15ClFNO B1488675 {1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-3-yl}methanol CAS No. 1248065-98-6](/img/structure/B1488675.png)
{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-3-yl}methanol
Descripción general
Descripción
“{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-3-yl}methanol” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s name is "{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol" .
Molecular Structure Analysis
The molecular structure of “{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-3-yl}methanol” is characterized by a pyrrolidine ring, a common feature in many biologically active compounds . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-3-yl}methanol” are not available, pyrrolidine derivatives are known to undergo various reactions. These reactions often involve the functionalization of the pyrrolidine ring .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Chemical Synthesis : Research on the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones explores the potential applications of related compounds in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003). This synthesis approach demonstrates the versatile chemical reactivity of such compounds, indicating their utility in organic synthesis and potential for creating novel chemical entities.
Crystal Structure and DFT Study : A study on the crystal structure and DFT analysis of boric acid ester intermediates with benzene rings highlights the molecular architecture and electronic properties of compounds structurally related to "{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-3-yl}methanol" (Huang et al., 2021). Such research provides insights into the physicochemical properties critical for designing compounds with specific functionalities.
Pharmaceutical Research
- Anticonvulsant Agents : The design and synthesis of derivatives involving pyrrolidinyl methanone frameworks as sodium channel blockers and anticonvulsant agents showcase the therapeutic relevance of compounds related to "{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-3-yl}methanol" (Malik & Khan, 2014). Such studies are fundamental in the discovery and development of new medications for treating neurological disorders.
Material Science and Catalysis
- Palladium Catalyzed C-H Halogenation : Research into the gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation, using compounds similar to "{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-3-yl}methanol" as intermediates, reveals their importance in organic synthesis and material science (Sun, Sun, & Rao, 2014). This work underlines the role of such compounds in facilitating complex synthetic transformations, which are crucial for the development of novel materials and chemicals.
Direcciones Futuras
The future directions for “{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-3-yl}methanol” and similar compounds likely involve further exploration of their biological activity and potential therapeutic applications . The design of new pyrrolidine compounds with different biological profiles is an active area of research .
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various biological activities
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities
Result of Action
Similar compounds have been shown to exhibit a range of biological activities
Propiedades
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c13-11-2-1-3-12(14)10(11)7-15-5-4-9(6-15)8-16/h1-3,9,16H,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGZAWKLEBQYNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-3-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




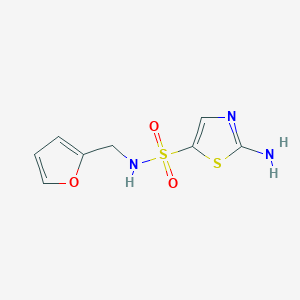
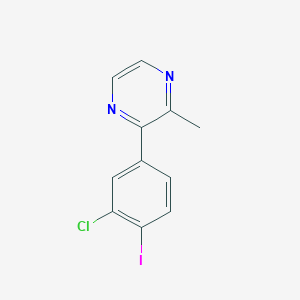
![(1R,2R,3Z,5E,7R,10R,12Z,14R,15S,20R)-13-hydroxy-2,7,10,18-tetramethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,12,17,21-pentaene-9,11-dione](/img/structure/B1488598.png)
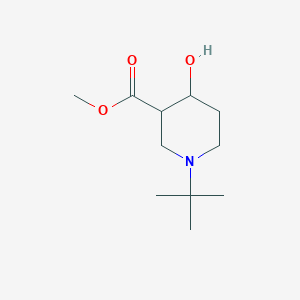
![3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1488602.png)
![6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B1488603.png)
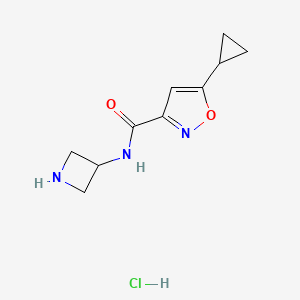
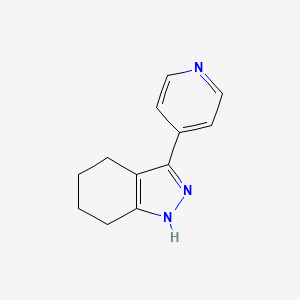
![2-(1-oxo-1,7,8,9-tetrahydro-2H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2-yl)acetic acid](/img/structure/B1488609.png)
![6-Ethyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1488610.png)
